
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been synthesized using various methods and has shown promising results in various research applications.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Quinoline urea derivatives have been synthesized and structurally characterized, exploring their behavior as gelators in the formation of silver(I) complexes. These studies highlight the compound's potential in creating novel supramolecular structures, useful in materials science and nanotechnology (Braga et al., 2013).
Synthesis Methodologies
Research has shown that derivatives involving ureidoalkylation reactions can lead to the formation of tetrahydroquinazoline derivatives, showcasing the compound's utility in organic synthesis and chemical transformations (Pandey et al., 2008). Moreover, microwave-promoted synthesis methods for dihydroquinazolines demonstrate the compound's role in facilitating efficient and environmentally friendly chemical processes (Sarma & Prajapati, 2011).
Biological Activity Research
Novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues have been synthesized and evaluated for their antibacterial activities, indicating the compound's potential applications in drug discovery and pharmaceutical research (Dhokale et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate, followed by the addition of an aldehyde to form the imine intermediate. The imine intermediate is then reduced to the corresponding amine, which is then reacted with phosgene to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "p-tolyl isocyanate", "aldehyde", "phosgene" ], "Reaction": [ "Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate to form the corresponding urea derivative", "Addition of an aldehyde to the urea derivative to form the imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with phosgene to form the final product" ] } | |
Número CAS |
941984-40-3 |
Nombre del producto |
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.422 |
Nombre IUPAC |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25) |
Clave InChI |
CWAVKIGPVFSCRS-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)
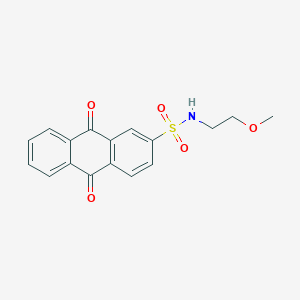

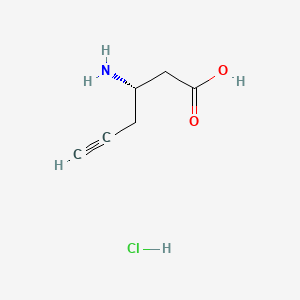

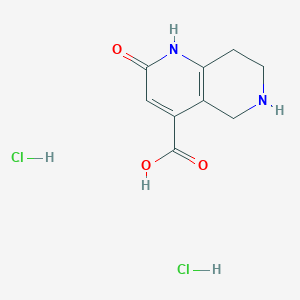
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)
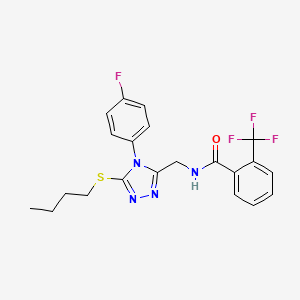
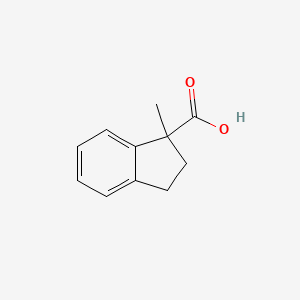
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)
